N'-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride
Description
N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylphenoxy group attached to an ethyl chain, which is further connected to a propane-1,3-diamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N'-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.ClH/c18-11-4-12-19-13-14-20-17-9-7-16(8-10-17)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-14,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNMWNYCFOEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCNCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenylphenoxy intermediate. This intermediate is then reacted with an ethylating agent to form the ethyl chain. The final step involves the introduction of the propane-1,3-diamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylphenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylphenoxy group is believed to play a crucial role in binding to these targets, while the diamine moiety facilitates the interaction through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine
- N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;acetate
- N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;phosphate
Uniqueness
N’-[2-(4-phenylphenoxy)ethyl]propane-1,3-diamine;hydrochloride stands out due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal applications compared to its acetate and phosphate counterparts. The hydrochloride form also offers better crystallinity, which is advantageous for industrial production and purification processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
